molecular formula C22H18NO2P B119998 (R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 157488-65-8

(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

Cat. No. B119998
M. Wt: 359.4 g/mol
InChI Key: QCHAVHXSBZARBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-N,N-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a chemical compound that has been used as an acid catalyst for enantioselective addition and cycloaddition reaction toward imines, and hydrogenation reactions .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, one study reported the synthesis of a similar compound, where ®-BINOL was reacted with phosphorus trichloride in the presence of triethylamine in dimethyl formamide (DMF). Subsequently, a solution of ®- 2 in DMF was directly added to the resulting ®-BINOL chlorophosphite to give the desired monophosphite ligand (R, R)- 1 (80–95%, two steps) .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a linear formula of C26H26NO2P . It contains a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core, which is a fused ring system incorporating a phosphorus atom .


Chemical Reactions Analysis

This compound has been used as an acid catalyst for enantioselective addition and cycloaddition reaction toward imines, and hydrogenation reactions . It has also been used in the Rh-catalyzed conjugate addition of arylboronic acids to alpha,beta-unsaturated carbonyl compounds .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 184.9–186.5°C. It is freely soluble in dichloromethane, chloroform, and most organic solvents .

Scientific Research Applications

Nitrogen-Containing Compounds in Water Purification

Research on nitrogen-containing compounds, such as N-nitrosodimethylamine (NDMA) and its formation mechanisms in water, highlights the importance of understanding the kinetics and reaction pathways of such compounds for water purification technologies. Sharma's review on the kinetics and mechanism of NDMA formation and destruction in water provides insights into the behavior of nitrogen-containing compounds in aquatic environments, which could be relevant for applications involving water treatment and purification technologies (Sharma, 2012) Sharma, 2012.

Biogenic Amines in Environmental and Microbial Sciences

The catabolism of biogenic amines by Pseudomonas species offers an example of the metabolic versatility of microorganisms and their potential applications in bioremediation and environmental microbiology. Luengo and Olivera's review discusses the pathways used by Pseudomonas species to degrade various biogenic amines, underscoring the potential biotechnological applications of these pathways in detoxifying environments contaminated with amines (Luengo & Olivera, 2020) Luengo & Olivera, 2020.

Advanced Oxidation Processes for Nitrogen-Containing Compounds

The review by Bhat and Gogate on the degradation of nitrogen-containing amino and azo compounds using advanced oxidation processes (AOPs) addresses the challenge of mineralizing resistant compounds in industrial effluents. This research area is crucial for developing more efficient wastewater treatment methods that can handle recalcitrant nitrogen-containing compounds, suggesting potential applications in industrial effluent treatment (Bhat & Gogate, 2021) Bhat & Gogate, 2021.

properties

IUPAC Name

N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18NO2P/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHAVHXSBZARBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Monophos

CAS RN

185449-80-3
Record name (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.